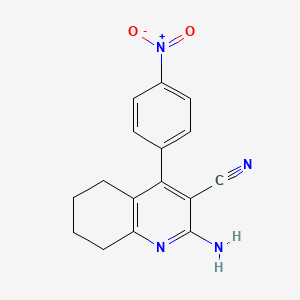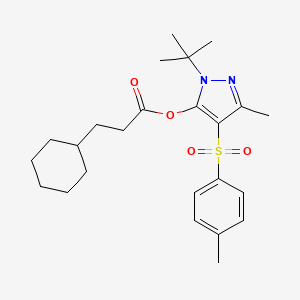![molecular formula C19H21N3O B11445148 N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide](/img/structure/B11445148.png)
N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The structure of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide consists of a benzimidazole ring attached to a pentyl chain and a benzamide group, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide typically involves the condensation of ortho-phenylenediamine with various reagents to form the benzimidazole ring . One common method is the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The resulting benzimidazole derivatives are then further reacted with pentylamine and benzoyl chloride to form N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide, often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and efficiency, with careful control of reaction parameters such as temperature, solvent composition, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulphite for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction can yield reduced benzimidazole derivatives .
Scientific Research Applications
N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to its therapeutic effects . For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide can be compared with other benzimidazole derivatives, such as:
Osimertinib: A benzimidazole-based anticancer drug.
Navelbine: Another benzimidazole derivative used in cancer treatment.
Alectinib: A benzimidazole compound with anticancer properties.
These compounds share similar structural features but differ in their specific functional groups and therapeutic applications. N-[1-(1H-Benzoimidazol-2-yl)-pentyl]-benzamide is unique due to its specific combination of a benzimidazole ring, pentyl chain, and benzamide group, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)pentyl]benzamide |
InChI |
InChI=1S/C19H21N3O/c1-2-3-11-17(22-19(23)14-9-5-4-6-10-14)18-20-15-12-7-8-13-16(15)21-18/h4-10,12-13,17H,2-3,11H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
KKNWLDAZEQGJTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(4-Ethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B11445069.png)
![7-[5-chloro-2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11445074.png)
![4,4-dimethyl-8-morpholin-4-yl-N-(2-phenylethyl)-5,11-dithia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11445077.png)

![3-benzyl-8-[4-(benzyloxy)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445081.png)
![6-(4-Chlorobenzyl)-3-[(2-ethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11445083.png)
![2-(3-bromophenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11445093.png)
![6-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11445095.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11445102.png)
![N-{[4-(4-Fluorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B11445117.png)
![8-(2,6-dichlorophenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445123.png)

![N-(2-ethyl-6-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11445150.png)
